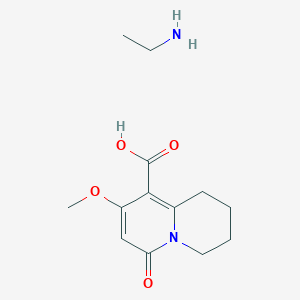

8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid-ethanamine (1:1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid-ethanamine (1:1)” is a chemical compound with the molecular formula C13H20N2O4 . It is a derivative of quinolizine, a class of organic compounds that are part of the larger family of alkaloids .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains a quinolizine core, which is a tricyclic structure consisting of two fused benzene rings and a nitrogen-containing pyridine ring. The “8-methoxy” and “6-oxo” groups indicate the presence of a methoxy group and a carbonyl group at the 8th and 6th positions of the quinolizine core, respectively .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research has delved into the synthesis and tautomerism of compounds related to quinoxaline and quinolizine derivatives. For instance, the synthesis of pyrazoles and N-phenylethanamides with quinoxaline rings has been explored, showing tautomerism between enamine and methylene imine forms in solution, which is significant for understanding the chemical behavior and potential reactivity of these compounds (H. Kim et al., 2001). Such studies provide a foundation for further exploration of their applications in creating novel materials or as intermediates in pharmaceutical synthesis.

Biological Activities

Compounds bearing structural similarities to 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid-ethanamine have been synthesized and evaluated for their biological properties. For example, N-oxides of some 2-substituted quinoxalines and pyrazines were synthesized to study their antibacterial and antituberculous activity, revealing substances with significant antimicrobial potential (A. Elina et al., 1976). Another study on substituted 6,7-dihydro-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acids highlighted potent antibacterial activity against gram-positive and -negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa (H. Ishikawa et al., 1989). These findings underscore the potential of such compounds in the development of new antibacterial agents.

Drug Design and Pharmacology

In the realm of drug design and pharmacology, derivatives of quinolizine, such as 4-oxo-4H-quinolizine-3-carboxylic acid derivatives, have been designed, synthesized, and screened for HIV integrase inhibitory activity, showcasing the therapeutic potential of these compounds in antiviral drug development (Yi-sheng Xu et al., 2009). This highlights the importance of such compounds in addressing global health challenges by providing new avenues for treatment strategies.

Eigenschaften

IUPAC Name |

ethanamine;2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4.C2H7N/c1-16-8-6-9(13)12-5-3-2-4-7(12)10(8)11(14)15;1-2-3/h6H,2-5H2,1H3,(H,14,15);2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGYOBRCBWZBPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN.COC1=CC(=O)N2CCCCC2=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanamine;2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2776260.png)

![N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2776263.png)

![2-(2-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2776264.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2776265.png)

![N-(3-ethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2776280.png)

![3,4-diethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2776281.png)